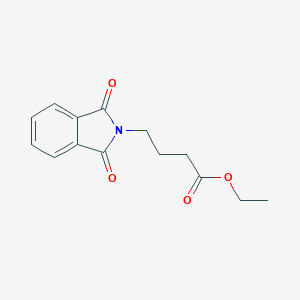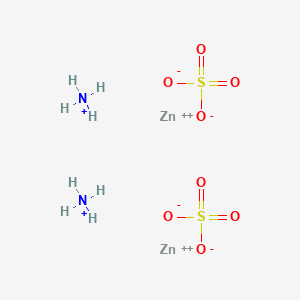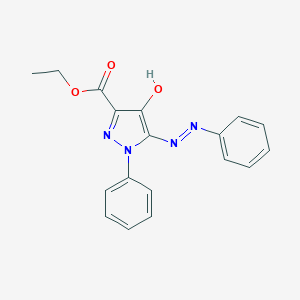
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "ethyl 4-(4-hydroxyphenylazo)-1-phenyl-1H-pyrazole-3-carboxylate" and is a member of the pyrazole family of compounds. In
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is complex and involves several processes. This compound has been shown to bind to specific receptors and modulate their activity. The exact mechanism of action of this compound depends on the specific receptor it binds to. For example, 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to inhibit the activity of cyclooxygenase-2 by binding to its active site and blocking the production of prostaglandins.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have several biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes and receptors, which can lead to changes in cellular signaling pathways. Some of the most common effects of this compound include:
1. Anti-inflammatory Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 and reducing the production of prostaglandins.
2. Antioxidant Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has several advantages and limitations for lab experiments. Some of the most common advantages and limitations include:
Advantages:
1. High Purity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a highly pure compound that can be easily synthesized in the lab.
2. Specific Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has a specific activity that can be easily measured and quantified.
Limitations:
1. Toxicity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be toxic at high concentrations, which can limit its use in lab experiments.
2. Stability: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be unstable under certain conditions, which can limit its use in lab experiments.
Direcciones Futuras
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has several potential future directions for scientific research. Some of the most common future directions include:
1. Drug Development: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has the potential to be developed into new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Biochemical and Physiological Studies: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be further studied to investigate its mechanism of action and its effects on various enzymes and receptors.
3. Nanoparticle Synthesis: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be used in the synthesis of nanoparticles for drug delivery and other applications.
4. Environmental Applications: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be used in environmental applications, such as the removal of heavy metals from water.
Conclusion:
In conclusion, 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a unique compound that has gained significant attention in scientific research. This compound has been extensively studied for its potential use in drug development and in the study of biochemical and physiological processes. While this compound has several advantages and limitations for lab experiments, it has several potential future directions for scientific research, including drug development, nanoparticle synthesis, and environmental applications.
Métodos De Síntesis
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-hydroxybenzenediazonium chloride with ethyl 3-oxobutanoate in the presence of sodium acetate. This reaction results in the formation of the desired compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasonic irradiation.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been extensively studied in scientific research due to its unique properties. This compound has been used in the development of new drugs, as well as in the study of biochemical and physiological processes. Some of the most common applications of this compound include:
1. Drug Development: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been used in the development of new drugs due to its ability to bind to specific receptors and modulate their activity. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Biochemical and Physiological Studies: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and receptors. This compound has been shown to modulate the activity of several enzymes and receptors, including cyclooxygenase-2, nitric oxide synthase, and the GABA receptor.
Propiedades
Número CAS |
15096-02-3 |
|---|---|
Nombre del producto |
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester |
Fórmula molecular |
C18H16N4O3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-1-phenyl-5-phenyldiazenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-2-25-18(24)15-16(23)17(20-19-13-9-5-3-6-10-13)22(21-15)14-11-7-4-8-12-14/h3-12,23H,2H2,1H3 |
Clave InChI |
OWYTYDUDULWGQR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1O)N=NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1O)N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
15096-02-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



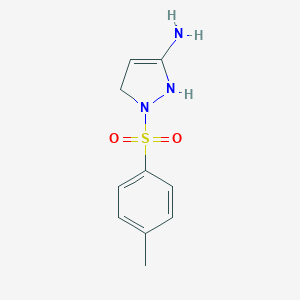
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)


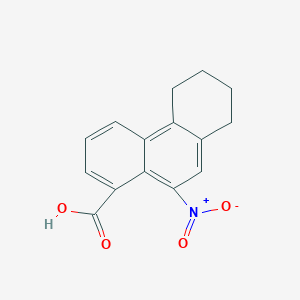
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
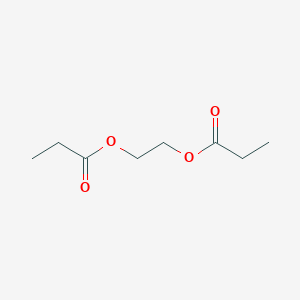
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)
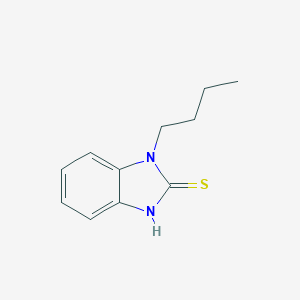
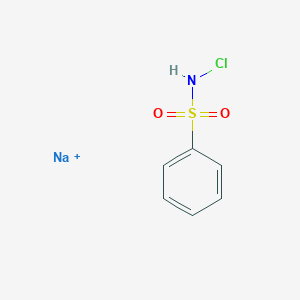

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
